molecular formula C10H8N2O3 B1442249 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 860367-71-1

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1442249
CAS No.: 860367-71-1
M. Wt: 204.18 g/mol
InChI Key: LMZCNXMLWIIYDP-UHFFFAOYSA-N
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Description

The compound “3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxylic acid group (-COOH), and an aminophenyl group (a phenyl ring with an amino group attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The aminophenyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, the carboxylic acid group, and the aminophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The oxazole ring might participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis has been identified as an effective method for the synthesis of benzoxazole derivatives, including structures similar to 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid. This technique is beneficial for increasing diversity and accelerating research in modern chemistry due to its efficiency in various reaction conditions, catalysts, and starting materials. Benzoxazoles and their derivatives exhibit a broad range of pharmacological properties, making this method significant for pharmaceutical chemistry as well as in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Synthesis and Transformation of 4-phosphorylated Derivatives of 1,3-azoles

Research on 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, indicates their chemical and biological significance. These compounds are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods. They exhibit various biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive properties, demonstrating the versatile applications of azole derivatives in developing synthetic drugs and other bioactive molecules (Abdurakhmanova et al., 2018).

Advanced Oxidation Processes for Environmental Applications

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been studied, showing the generation of various by-products, including 4-aminophenol, which is structurally related to the compound of interest. This research highlights the environmental applications of such compounds, focusing on their potential biotoxicity and the importance of AOPs in treating pharmaceutical waste in aquatic environments (Qutob et al., 2022).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) has been extensively reviewed for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Although structurally different from this compound, the study of CGA's effects and mechanisms of action provides insights into how similar compounds could be harnessed for therapeutic purposes (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZCNXMLWIIYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702135
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-02-1, 860367-71-1
Record name 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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